4-Decanol
Overview
Description
4-Decanol, also known as Decan-4-ol, is a compound with the chemical formula C10H22O . It has a molecular weight of 158.28108 g/mol . It is a compound isolated from the roots of Valeriana jatamansi Jones and Epilobium angustifolium L. and may have anti-inflammatory and antioxidant activities .
Synthesis Analysis
The synthesis of alcohols like 4-Decanol often involves reversing the steps shown in the examples of alcohol synthesis. This approach is called retrosynthetic analysis . A specific synthesis method for 4-Decanol was not found in the search results.
Molecular Structure Analysis
The 4-Decanol molecule contains a total of 32 bonds. There are 10 non-H bonds, 7 rotatable bonds, 1 hydroxyl group, and 1 secondary alcohol . The 2D chemical structure image of 4-Decanol is also called the skeletal formula, which is the standard notation for organic molecules .
Physical And Chemical Properties Analysis
4-Decanol is a clear, colorless liquid under standard conditions of temperature and pressure . It has a molecular weight of approximately 158.281 Da . The melting point of 4-Decanol is -28°C, and it boils at 230°C .
Scientific Research Applications
Cold Chain Transport
Scientific Field: Materials Engineering
Methods of Application: The composite PCMs are prepared using 1-decanol, expanded graphite (EG) with high thermal conductivity, and silica aerogel (SA), which is often used for thermal insulation protection . These materials are combined using the vacuum absorption method .
Results or Outcomes: The composite PCMs maintain good thermal stability even after 220 heating/cooling cycles . They effectively maintain the temperature and acidity of yogurt for several hours without any cooling system, suggesting broad application prospects in cold chain transport of temperature-sensitive products such as food, medicine, and vaccine .
Plasticizers
Scientific Field: Industrial Chemistry
Methods of Application: The specific methods of application are not detailed in the sources, but generally, plasticizers are mixed with the raw plastic materials during the manufacturing process to alter their properties .
Results or Outcomes: The addition of decanol-based plasticizers enhances the flexibility, durability, and longevity of the final plastic products .
Lubrication
Methods of Application: The study involves analyzing the changes in electrostatic interaction energy, molecular structure, and chemical reactions during the friction process .
Results or Outcomes
The simulation revealed a notable reduction in the coefficient of friction for nano-ZnO, decreasing from 0.49 (at 0.5 GPa and 100 m/s) to 0.18 (at 3 GPa and 20 m/s). This improvement is attributed to the enhanced adsorption ability and temperature stabilization provided by the decanol lubricant .
Personal Care and Cosmetics
Methods of Application: Decanol is added to the formulation of these products for its emollient nature, which helps in moisturizing and smoothing the skin, enhancing the product’s overall texture and feel .
Results or Outcomes: The addition of Decanol improves the texture and feel of the cosmetic products, providing a moisturizing effect and enhancing skin conditioning .
Flavor and Fragrance Industry
Scientific Field: Food Science and Perfumery
Methods of Application: Decanol is added to these products for its pleasant odor, enhancing the overall sensory experience .
Results or Outcomes: The addition of Decanol contributes to the pleasant aroma of perfumes and colognes, and enhances the flavor of food and beverages .
Pharmaceuticals
Scientific Field: Pharmaceutical Sciences
Methods of Application: Decanol is added to the formulation of various drugs to improve their solubility and enhance their absorption through the skin .
Results or Outcomes: The addition of Decanol improves the effectiveness of various drugs by enhancing their absorption through the skin .
Surfactants and Detergents
Scientific Field: Industrial Chemistry
Methods of Application: The specific methods of application are not detailed in the sources, but generally, surfactants and detergents are mixed with the raw materials during the manufacturing process to alter their properties .
Results or Outcomes: The addition of Decanol-based surfactants and detergents enhances the cleaning action of the final products .
Pharmaceuticals
Scientific Field: Pharmaceutical Sciences
Methods of Application: Decanol is added to the formulation of various drugs to improve their solubility and enhance their absorption through the skin .
Results or Outcomes: The addition of Decanol improves the effectiveness of various drugs by enhancing their absorption through the skin .
Safety And Hazards
properties
IUPAC Name |
decan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMYWXTWWFLGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870927 | |
Record name | 4-Decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decanol | |
CAS RN |
2051-31-2 | |
Record name | 4-Decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decan-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DECANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Decanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EG28W5Z8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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